2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid is a chemical compound with the molecular formula C16H12F2O4S and a molecular weight of 338.33 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfanyl linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Attachment of the Sulfanyl Group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function. The benzoic acid moiety can interact with various receptors or enzymes, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzoic acid: Similar structure but lacks the sulfanyl and oxoethyl groups.
2-(4-(Difluoromethoxy)phenyl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[2-(4-Difluoromethoxy-phenyl)-2-oxo-ethylsulfanyl]-benzoic acid: A closely related compound with slight variations in the substituents .
Uniqueness
The unique combination of the difluoromethoxy, sulfanyl, and benzoic acid groups in 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity, specific biological interactions, and potential therapeutic benefits .
Properties
IUPAC Name |
2-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4S/c17-16(18)22-11-7-5-10(6-8-11)13(19)9-23-14-4-2-1-3-12(14)15(20)21/h1-8,16H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFOBBFGDYGQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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